N-Methyl-N-phenylnaphthalen-2-amine

CAS No.: 6364-05-2

Cat. No.: VC3856427

Molecular Formula: C17H15N

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6364-05-2 |

|---|---|

| Molecular Formula | C17H15N |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-methyl-N-phenylnaphthalen-2-amine |

| Standard InChI | InChI=1S/C17H15N/c1-18(16-9-3-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |

| Standard InChI Key | WXXHOQJPLCZXLB-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structural Characteristics

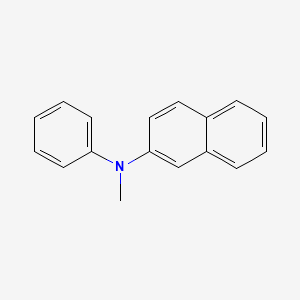

N-Methyl-N-phenylnaphthalen-2-amine belongs to the class of N-alkyl-N-arylnaphthylamines, with the molecular formula C₁₇H₁₅N and a molecular weight of 233.308 g/mol . The compound’s structure features a naphthalene ring system where the 2-position amine is substituted with both methyl and phenyl groups (Figure 1). This substitution pattern creates a sterically hindered environment that influences its reactivity in cross-coupling and cyclization reactions.

Molecular Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N | |

| Exact Mass | 233.120 g/mol | |

| LogP (Partition Coeff.) | 4.61 | |

| Topological Polar SA | 3.24 Ų |

The LogP value indicates significant hydrophobicity, suggesting favorable membrane permeability in biological systems. X-ray crystallography data remain unreported, but computational models predict a non-planar conformation due to steric clashes between the phenyl and naphthyl groups .

Synthetic Methodologies

Direct N-Methylation of N-Phenylnaphthalen-2-amine

A common synthesis route involves the methylation of N-phenylnaphthalen-2-amine using methylating agents. Gao and Yang (2008) achieved an 82% yield by treating the precursor with methyl lithium followed by dimethyl sulfate in anhydrous THF . This method’s efficiency depends on strict anhydrous conditions to prevent hydrolysis of the methylating agent.

Palladium-Catalyzed Coupling Reactions

Alternative approaches employ transition metal catalysis. Huang and Yang (2011) developed a Pd-mediated coupling between 2-bromo-N-methylnaphthalen-1-amine and arylacetylenes, yielding ethynyl derivatives at 78–92% efficiency (Scheme 1) . The catalytic system (Pd₂(dba)₃/PPh₃/CuI) facilitates Sonogashira-type couplings while tolerating the steric bulk of the N-methyl-N-phenyl group .

Scheme 1: Synthesis of 2-ethynyl-N-methylnaphthalen-1-amine via Pd-catalyzed coupling .

Heterocyclization Precursor

The compound’s alkyne derivatives participate in cyclization reactions. Bhojgude et al. (2013) demonstrated its use in Cu(I)-catalyzed azide-alkyne cycloadditions, forming triazole intermediates that undergo intramolecular heterocyclization to yield benzo[g]indole derivatives (51% yield) . These transformations underscore its utility in constructing polycyclic aromatic systems.

Applications in Apoptosis Induction

Caspase-Dependent Apoptosis

Jiang et al. (2008) identified N-methyl-N-phenylnaphthalen-1-amine analogs as potent apoptosis inducers via high-throughput screening (HTS) . While the exact 2-amine derivative wasn’t tested, structurally related compounds activated caspase-3/7 by 4.2-fold at 10 μM in HL-60 leukemia cells . Mechanistic studies suggest mitochondrial membrane depolarization and cytochrome c release as key apoptotic triggers .

Structure-Activity Relationship (SAR)

Critical SAR insights include:

-

N-Methylation enhances cellular uptake compared to NH analogs (2.3× higher IC₅₀) .

-

Naphthyl substitution: 2-position derivatives show superior activity to 1-isomers due to improved DNA intercalation .

-

Phenyl group ortho-substituents (e.g., Cl, OMe) modulate potency by influencing aryl hydrocarbon receptor (AhR) binding .

Heterocyclization and Material Science Applications

Benzo[g]indole Synthesis

Reaction with tosyl azide under Cu(I) catalysis produces N-(1-methyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)tosylamide (51% yield) . This one-pot cascade involves [3+2] cycloaddition followed by ketimine formation and nucleophilic ring closure (Scheme 2) .

Scheme 2: Cu-catalyzed heterocyclization to benzo[g]indole derivatives .

Helicene Formation

Yang et al. (2011) utilized oxidative PdCl₂/MnO₂ systems to convert ethynyl derivatives into azahelicenes . For instance, 10-((1,1'-biphenyl)-2-ylethynyl)-N,N-dimethylphenanthren-9-amine cyclizes to 7-methyl-7H-tribenzo[a,c,g]carbazole, a chiral polycyclic system with applications in organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume